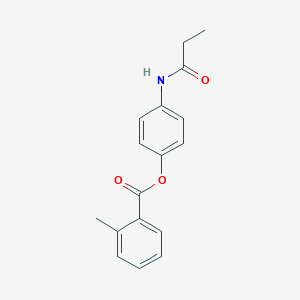![molecular formula C21H24N2O3 B267291 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as LY294002, is a synthetic compound that inhibits phosphatidylinositol 3-kinase (PI3K) activity. This compound has been widely used in scientific research to investigate the role of PI3K in various biological processes.
Mécanisme D'action
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide inhibits the activity of PI3K by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a critical step in the activation of downstream signaling pathways such as Akt and mTOR.
Biochemical and Physiological Effects:
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit cell growth, induce apoptosis, and decrease cell migration in various cell types. It has also been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes. However, the specific effects of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide depend on the cell type and experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a potent and specific inhibitor of PI3K, which makes it a valuable tool for studying the role of PI3K in various biological processes. However, it is important to note that 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may have off-target effects and can inhibit other kinases such as DNA-PK and mTOR. Additionally, the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may not fully recapitulate the effects of genetic knockdown or knockout of PI3K.
Orientations Futures
There are several future directions for the use of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PI3K in aging and age-related diseases. Another area of interest is the development of more selective PI3K inhibitors that can target specific isoforms of the enzyme. Additionally, the combination of 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide with other inhibitors or chemotherapeutic agents may have synergistic effects in the treatment of cancer.
Méthodes De Synthèse
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized by the reaction of 2-isopropoxybenzoyl chloride with N-(4-pyrrolidinylcarbonyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been widely used in scientific research to investigate the role of PI3K in various biological processes such as cell growth, survival, migration, and differentiation. It has been used to study the PI3K/Akt/mTOR signaling pathway in cancer, diabetes, and neurodegenerative diseases. 2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been used to investigate the role of PI3K in immune cell function and inflammation.
Propriétés
Nom du produit |
2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O3/c1-15(2)26-19-8-4-3-7-18(19)20(24)22-17-11-9-16(10-12-17)21(25)23-13-5-6-14-23/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,22,24) |
Clé InChI |
ILUADIPZKLPPSU-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
SMILES canonique |
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)



![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)



![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)